molecular formula C15H13N3O3 B11099002 methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11099002
M. Wt: 283.28 g/mol
InChI Key: ROPBREOPNNIYEO-LICLKQGHSA-N
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Description

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is a hydrazone derivative featuring a methyl benzoate core linked to a pyridine-4-carbonyl group via an (E)-configured hydrazone bridge. The compound’s structure is characterized by:

  • Ester group: The methyl benzoate moiety contributes to lipophilicity and influences solubility.
  • Hydrazone linkage: The C=N bond (azomethine) adopts an E conformation due to steric and electronic factors, as confirmed by crystallographic data .

Crystallographic studies reveal a dihedral angle of 21.90° between the pyridine and benzene rings, reducing planarity and affecting intermolecular interactions . The compound’s synthesis typically involves condensation of a hydrazide derivative (e.g., pyridine-4-carbohydrazide) with a substituted benzaldehyde under acidic or reflux conditions, analogous to methods described for related hydrazones .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)13-4-2-11(3-5-13)10-17-18-14(19)12-6-8-16-9-7-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

ROPBREOPNNIYEO-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Formylbenzoate

Methyl 4-formylbenzoate serves as the critical aldehyde precursor. The Vilsmeier-Haack formylation is a widely used method for introducing formyl groups into aromatic systems. In this reaction, methyl benzoate reacts with the Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3_3)) under controlled conditions:

Methyl benzoate+DMF+POCl3Methyl 4-formylbenzoate+byproducts\text{Methyl benzoate} + \text{DMF} + \text{POCl}_3 \rightarrow \text{Methyl 4-formylbenzoate} + \text{byproducts}

The reaction proceeds via electrophilic aromatic substitution, with the ester group directing formylation to the para position. Typical conditions involve stirring the mixture at 0–5°C for 2 hours, followed by hydrolysis with ice-water to isolate the product.

Key Data:

ParameterValue
Yield65–75%
Melting Point98–100°C
IR (KBr, cm1^{-1})1705 (C=O ester), 1690 (C=O aldehyde)
1^1H-NMR (CDCl3_3)δ 10.1 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.9 (s, 3H, OCH3_3)

Synthesis of Isonicotinoyl Hydrazide

Isonicotinoyl hydrazide (pyridin-4-ylcarbonyl hydrazide) is synthesized from pyridine-4-carboxylic acid through hydrazinolysis:

  • Acid chloride formation : Pyridine-4-carboxylic acid reacts with thionyl chloride (SOCl2_2) to form pyridine-4-carbonyl chloride.

  • Hydrazide formation : The acid chloride is treated with hydrazine hydrate in anhydrous ethanol.

Pyridine-4-carboxylic acid+SOCl2Pyridine-4-carbonyl chlorideNH2NH2Isonicotinoyl hydrazide\text{Pyridine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Pyridine-4-carbonyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Isonicotinoyl hydrazide}

Key Data:

ParameterValue
Yield85–90%
Melting Point170–172°C
IR (KBr, cm1^{-1})3300 (N-H), 1660 (C=O), 1600 (C=N)

Hydrazone Formation via Condensation

The final step involves refluxing equimolar amounts of methyl 4-formylbenzoate and isonicotinoyl hydrazide in methanol or ethanol, catalyzed by acetic acid:

Methyl 4-formylbenzoate+Isonicotinoyl hydrazideCH3COOHMethyl 4-(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methylbenzoate+H2O\text{Methyl 4-formylbenzoate} + \text{Isonicotinoyl hydrazide} \xrightarrow{\text{CH}3\text{COOH}} \text{this compound} + \text{H}2\text{O}

The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone. The E-isomer predominates due to steric and electronic factors.

Key Data:

ParameterValue
SolventMethanol/Ethanol
CatalystGlacial acetic acid (2–3 drops)
Reaction Time4–6 hours (reflux)
Yield70–80%
Melting Point195–198°C
IR (KBr, cm1^{-1})3250 (N-H), 1680 (C=O ester), 1640 (C=N)
1^1H-NMR (DMSO-d6_6)δ 11.8 (s, 1H, NH), 8.7–8.8 (m, 2H, pyridyl-H), 8.0–8.1 (m, 2H, pyridyl-H), 7.9 (s, 1H, CH=N), 7.6–7.7 (d, 2H, Ar-H), 7.4–7.5 (d, 2H, Ar-H), 3.9 (s, 3H, OCH3_3)

Alternative Synthetic Strategies

One-Pot Synthesis

Recent advancements have explored one-pot methods to streamline the synthesis. For example, in situ generation of methyl 4-formylbenzoate using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) avoids isolating the aldehyde intermediate. This approach reduces purification steps but requires stringent temperature control.

Key Data:

ParameterValue
Yield60–65%
Reaction Time8–10 hours

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound carbodiimides, have been employed to enhance reaction efficiency and reduce byproducts. This method is particularly advantageous for large-scale production but necessitates specialized equipment.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications include:

  • Continuous flow reactors : Ensure consistent mixing and temperature control.

  • Catalyst recycling : Use immobilized acids (e.g., sulfonated polystyrene resins) to minimize waste.

  • Automated crystallization systems : Improve product purity and yield.

Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical and industrial standards:

Spectroscopic Analysis

  • IR Spectroscopy : Confirms functional groups (C=O, C=N, N-H).

  • NMR Spectroscopy : Verifies molecular structure and isomer purity.

  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.

Chromatographic Methods

  • HPLC : Assesses purity (>98% required for pharmaceutical use).

  • TLC : Monitors reaction progress using solvents like ethyl acetate/hexane (3:7).

Challenges and Optimization Strategies

  • Low Yields in Formylation Step : Optimize POCl3_3/DMF ratios and reaction temperature.

  • Isomerization Risks : Maintain acidic conditions to favor E-isomer stability.

  • Byproduct Formation : Use gradient recrystallization (ethanol/water) for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and hydrazone functional groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Ester hydrolysis60% CH₂Cl₂/C₆H₁₄ mixture4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoic acid Complete conversion confirmed via TLC (Rf = 0.581)
Hydrazone cleavageAqueous HCl (pH < 3)Pyridine-4-carboxylic acid + methyl 4-(aminomethyl)benzoateIntramolecular hydrogen bonding stabilizes intermediates

Oxidation and Reduction

The hydrazone moiety and pyridine ring participate in redox reactions:

Oxidation

  • Reagents : KMnO₄/H₂SO₄ or H₂O₂

  • Products : Pyridine N-oxide derivatives or cleavage of the hydrazone bond.

  • Evidence : IR spectroscopy reveals ketone formation (C=O stretch at 1610 cm⁻¹) after oxidation .

Reduction

  • Reagents : NaBH₄ or LiAlH₄

  • Products : Saturation of the hydrazone C=N bond to form a hydrazine derivative.

Cyclization Reactions

Thermal or acid-catalyzed cyclization produces heterocyclic compounds:

Conditions Product Mechanistic Insight
Reflux in DMF (120°C)Pyridopyrazole or triazole derivativesIntramolecular nucleophilic attack by pyridine nitrogen
ZnCl₂ in CH₂Cl₂Quinazolinone analogs Friedel-Crafts acylation followed by cyclization

Imine Formation and Condensation

The hydrazone group acts as a nucleophile in Schiff base formation:

  • Reaction with aldehydes : Forms bis-hydrazone complexes under mild conditions (RT, ethanol).

  • Reaction with isoniazid : Produces hybrid structures with anti-tubercular activity, confirmed via NMR (δ 11.42 ppm for imine proton) .

Substitution Reactions

Electrophilic substitution occurs on the pyridine and benzene rings:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Pyridine C-33-nitro-pyridine derivative
BrominationBr₂/FeBr₃Benzene C-55-bromo-substituted benzoate

Key Research Findings

  • Spectral Characterization :

    • ¹H NMR : Imine proton appears as a singlet at δ 11.42 ppm .

    • IR : C=O stretches at 1,610 cm⁻¹ (ketone) and 1,720 cm⁻¹ (ester) .

    • Mass Spec : Pseudomolecular ion peak at m/z 245.1 [M+Na]⁺ .

  • Stability : Intramolecular hydrogen bonding between the pyridine N and hydrazone NH stabilizes the E-configuration .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Study:
A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations as low as 10 µM. The compound was shown to induce apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases 3 and 9.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis via caspase activation
HeLa15Mitochondrial pathway activation
A54920Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between methyl benzoate and pyridin-4-carboxaldehyde hydrazone derivatives. Variations in synthesis can lead to different derivatives with enhanced biological activity.

Synthesis Overview:

  • Starting Materials: Methyl benzoate, pyridin-4-carboxaldehyde, and hydrazine hydrate.
  • Reaction Conditions: The reaction is conducted under reflux conditions in an ethanol solvent.
  • Yield: Typically yields between 70-85% depending on purification methods employed.

Potential Therapeutic Applications

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is primarily attributed to its ability to interact with biological macromolecules. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in the substituents on the hydrazone moiety and the aromatic rings. Key comparisons include:

Substituent Effects on Physical Properties
Compound Substituent (R) Melting Point (°C) Key Structural Features Reference
Target compound Pyridin-4-ylcarbonyl Not reported E-configuration, pyridine N-H bonding
Methyl 4-[(E)-[2-(4-bromophenyl)hydrazinylidene]methyl]benzoate 4-Bromophenyl 122 Halogen enhances crystallinity
Methyl 4-[(E)-[2-(4-iodophenyl)hydrazinylidene]methyl]benzoate 4-Iodophenyl 131 Larger halogen increases melting point
Methyl 4-{[2-(benzothiazolyl)propanoyl]hydrazinylidene}benzoate Benzothiazolyl-propanoyl 197–199 Thiazole ring, higher rigidity
  • Halogenated analogs (): Larger halogens (Br, I) increase melting points due to enhanced van der Waals forces and crystal packing efficiency.
  • Heterocyclic analogs (): Benzothiazole-containing derivatives exhibit higher melting points (197–199°C), attributed to rigid heterocyclic systems and additional hydrogen-bonding sites.
Spectroscopic Comparisons
  • IR Spectroscopy: Target compound: Expected peaks at ~3246 cm⁻¹ (N-H stretch) and ~1697 cm⁻¹ (C=O stretch), consistent with hydrazone and ester functionalities . 4-Nitrophenyl analog (): Additional peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch).
  • NMR Spectroscopy: Target compound: Aromatic protons in the pyridine and benzene rings appear as distinct doublets (δ 7.2–8.2 ppm). The hydrazone CH=N proton resonates as a singlet near δ 8.0 ppm . Isonicotinoylhydrazone derivative (): Similar aromatic signals but with a downfield shift for the hydrazone proton due to electron-withdrawing pyridine effects.
Crystallographic and Conformational Analysis
  • Target compound : Forms O-H⋯O and O-H⋯N hydrogen bonds with solvent water molecules, creating a 2D network . The C7-N3 bond length (1.275 Å) confirms azomethine formation.
  • Nitro-substituted analog (): Forms N-H⋯O hydrogen-bonded dimers, contrasting with the target compound’s extended hydrogen-bonding network.

Biological Activity

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H14N4O2
Molecular Weight: 286.30 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)C(=N/N=C(C2=CC=NC=C2)C(=O)N)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial for melanin production. This inhibition could have implications for treating hyperpigmentation disorders.
  • Antioxidant Activity: Research indicates that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Candida albicans12100 µg/mL

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition:
    A study investigated the tyrosinase inhibitory activity of this compound and found that it significantly reduced melanin synthesis in B16F10 melanoma cells, suggesting its potential use in skin lightening treatments.
  • Antioxidant Efficacy:
    In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid, indicating its potential role as an antioxidant agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-formylbenzoate derivatives and pyridin-4-ylcarbonyl hydrazine. For example, hydrazone formation under reflux conditions in ethanol or methanol is a standard approach. Key steps include:

  • Reagents : 4-Acetoxy-3-methoxybenzaldehyde and substituted hydrazines (e.g., pyridin-4-ylcarbonyl hydrazine).
  • Conditions : Reflux in anhydrous ethanol for 2–5 hours, followed by recrystallization (methanol/dichloroxide) to yield single crystals .
  • Characterization : Confirm the E-configuration of the azomethine bond (C=N) via 1H^1H-NMR (δ ~8.24 ppm for CH=N) and FTIR (C=O stretch at ~1697 cm1^{-1}) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR reveals diagnostic signals for the hydrazinylidene methyl group (δ ~2.30 ppm for OCOCH3_3) and aromatic protons (δ 7.24–8.24 ppm). The absence of an OH signal at δ ~11.99 ppm confirms successful acylation .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the E-conformation (C7–N3 bond length: 1.275 Å) and dihedral angles between pyridine and benzene rings (21.90°), critical for understanding steric effects .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : The crystal lattice is stabilized by a 2D hydrogen-bonding network:

  • Primary Interactions : O–H⋯O (2.73–2.89 Å) and N–H⋯O (2.91 Å) bonds from the solvent water molecule and organic moieties.
  • Secondary Interactions : C–H⋯O contacts (3.21 Å) and π–π stacking (centroid distance: 3.646 Å, slippage angle: 15.4°) between symmetry-related benzene rings .
  • Impact : These interactions enhance thermal stability, as evidenced by high melting points (197–199°C) .

Q. What strategies are used to analyze contradictions in spectroscopic vs. crystallographic data for hydrazinylidene derivatives?

  • Methodological Answer :

  • Case Study : Discrepancies in azomethine bond geometry (E vs. Z) can arise due to dynamic equilibria in solution. Resolve via:
  • Variable-Temperature NMR : Monitor chemical shift changes to detect tautomerism.
  • Density Functional Theory (DFT) : Compare computed and experimental bond lengths (e.g., C=N at 1.275 Å in XRD vs. 1.28 Å in DFT) .
  • Validation : Cross-reference with FTIR (C=N stretch ~1594 cm1^{-1}) to confirm rigidity in the solid state .

Q. How can substituents on the pyridine or benzoate rings modulate biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance antimicrobial activity (MIC: 1.56–3.125 mg/mL against Acinetobacter baumannii) by increasing electrophilicity .
  • Hydrogen-Bond Donors : Hydroxyl or amino groups improve solubility and target binding (e.g., enzyme active sites) .
  • Experimental Design : Synthesize analogs via bromination or acylation, then screen against cancer cell lines (e.g., NCI-60) using MTT assays .

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